![molecular formula C17H18F3N7O2S B2633680 3-ethyl-7-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1070862-20-2](/img/structure/B2633680.png)
3-ethyl-7-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-ethyl-7-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a complex organic molecule. It contains several functional groups, including a triazole ring, a pyrimidine ring, a piperazine ring, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The triazole and pyrimidine rings are heterocyclic structures that often contribute to the biological activity of the molecule . The piperazine ring is a saturated heterocyclic that can enhance the solubility and bioavailability of the compound . The trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals, known for its unique physicochemical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of PET Tracers
Research on similar triazolopyrimidine derivatives has led to the development of PET tracers for mapping cerebral adenosine A2A receptors (A2ARs). For example, a derivative was synthesized and evaluated for its potential as a PET tracer, indicating favorable brain kinetics and suitability for mapping A2ARs (Zhou et al., 2014).
Development of Anticancer Agents
Triazolopyrimidine derivatives have been explored for their anticancer properties. The discovery and preclinical evaluation of compounds for the treatment of advanced prostate cancer have involved modifications to the triazolopyrimidine core, showing promise in clinical trials (Bradbury et al., 2013).
Insecticidal Applications
The synthesis of new bioactive sulfonamide thiazole derivatives, incorporating triazolopyrimidine moieties, has demonstrated potent toxic effects against certain pests, showcasing the compound's potential as an insecticidal agent (Soliman et al., 2020).
Synthesis of Heterocyclic Compounds
Efforts to synthesize ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions have provided insights into creating various heterocyclic compounds with potential biological activities (Mohamed, 2021).
Molecular Structure Studies
Studies on the molecular structure of triazolopyrimidine derivatives, such as 6-butyl-5-(4-methoxyphenoxy)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one, have provided valuable information on the compound's geometric and electronic properties, which are essential for drug design (Zeng et al., 2009).
Zukünftige Richtungen
The future research directions for this compound could involve further investigation into its potential neuroprotective and anti-inflammatory properties . It could also involve exploring its potential applications in other fields, given the wide range of biological activities exhibited by similar compounds .
Wirkmechanismus
Target of Action
The compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine, also known as 3-ethyl-7-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, primarily targets the enzyme Lysine-specific demethylase 1 (LSD1) . LSD1 plays a key role in regulating lysine methylation .
Mode of Action
The compound interacts with LSD1, inhibiting its function . This interaction results in the suppression of cancer proliferation and migration .
Biochemical Pathways
The inhibition of LSD1 by 3-ethyl-7-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine affects the methylation pathways . This disruption can lead to downstream effects such as altered gene expression, which can influence cell growth and differentiation .
Result of Action
The molecular and cellular effects of 3-ethyl-7-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine’s action include the inhibition of LSD1, leading to the suppression of cancer proliferation and migration .
Eigenschaften
IUPAC Name |
3-ethyl-7-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N7O2S/c1-2-27-16-14(23-24-27)15(21-11-22-16)25-6-8-26(9-7-25)30(28,29)13-5-3-4-12(10-13)17(18,19)20/h3-5,10-11H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVCQVGWYYYNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

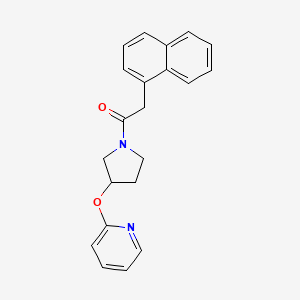
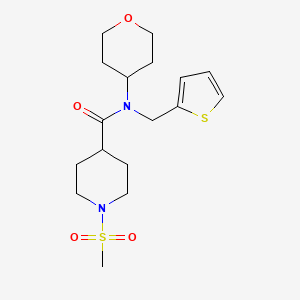
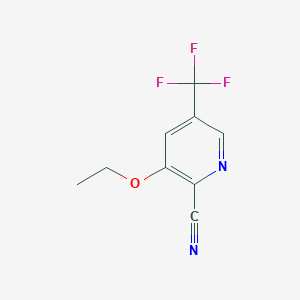
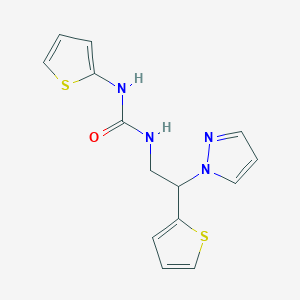

![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-3-nitro-benzenesulfonamide](/img/structure/B2633603.png)
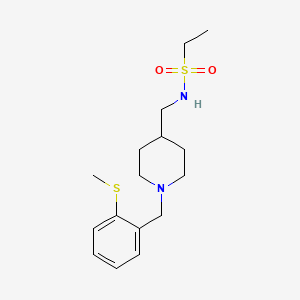

![N-(3,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2633608.png)
![Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B2633609.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2633610.png)
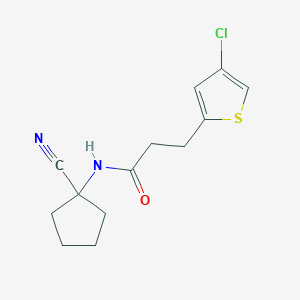
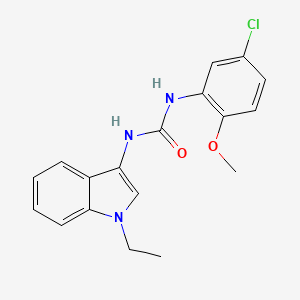
![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2633620.png)